![molecular formula C21H28N2O4S2 B4192668 N-methyl-N-[2,4,6-trimethyl-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4192668.png)
N-methyl-N-[2,4,6-trimethyl-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide
Overview
Description
N-methyl-N-[2,4,6-trimethyl-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide, also known as Sunitinib, is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs). Sunitinib is primarily used in the treatment of various types of cancers, including renal cell carcinoma, gastrointestinal stromal tumor, and pancreatic neuroendocrine tumors.
Mechanism of Action
N-methyl-N-[2,4,6-trimethyl-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide works by inhibiting the activity of RTKs, which are responsible for the growth and proliferation of cancer cells. By blocking these receptors, N-methyl-N-[2,4,6-trimethyl-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide prevents the cancer cells from receiving signals that promote their growth and survival. In addition, N-methyl-N-[2,4,6-trimethyl-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide also inhibits the formation of new blood vessels, which are necessary for the growth and spread of tumors.
Biochemical and Physiological Effects:
N-methyl-N-[2,4,6-trimethyl-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of tumors. N-methyl-N-[2,4,6-trimethyl-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide also has immunomodulatory effects, which may enhance the body's natural defense mechanisms against cancer.
Advantages and Limitations for Lab Experiments
N-methyl-N-[2,4,6-trimethyl-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide has several advantages as a research tool. It is a potent inhibitor of multiple RTKs, which makes it useful for studying the role of these receptors in cancer growth and progression. In addition, it has been extensively studied in clinical trials, which provides a wealth of data on its safety and efficacy.
However, there are also some limitations to the use of N-methyl-N-[2,4,6-trimethyl-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide in lab experiments. It is a small molecule inhibitor, which means that it may not be effective against all types of cancers. In addition, its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.
Future Directions
There are several future directions for research on N-methyl-N-[2,4,6-trimethyl-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide. One area of interest is the development of new formulations and delivery methods that can improve its bioavailability and efficacy. Another area of research is the identification of biomarkers that can predict response to N-methyl-N-[2,4,6-trimethyl-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide, which can help to personalize treatment for cancer patients. Finally, there is ongoing research on the use of N-methyl-N-[2,4,6-trimethyl-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide in combination with other therapies, such as immunotherapy and chemotherapy, to improve outcomes for cancer patients.
Scientific Research Applications
N-methyl-N-[2,4,6-trimethyl-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide has been extensively studied for its anti-cancer properties, particularly in the treatment of renal cell carcinoma. It has been shown to inhibit multiple RTKs, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These receptors play a crucial role in the growth and proliferation of cancer cells.
properties
IUPAC Name |
N-methyl-N-(2,4,6-trimethyl-3-piperidin-1-ylsulfonylphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S2/c1-16-15-17(2)21(29(26,27)23-13-9-6-10-14-23)18(3)20(16)22(4)28(24,25)19-11-7-5-8-12-19/h5,7-8,11-12,15H,6,9-10,13-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDRQKWWPSGGPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N(C)S(=O)(=O)C2=CC=CC=C2)C)S(=O)(=O)N3CCCCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[2,4,6-trimethyl-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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